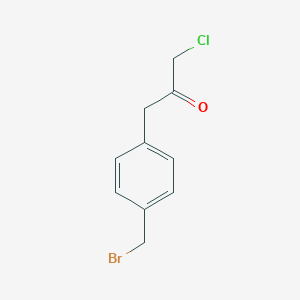
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by a phenyl ring substituted with a bromomethyl group and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylacetophenone followed by chlorination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature to ensure selective bromination at the methyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Products are often biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological molecules, modifying their structure and function through covalent bonding .
Comparación Con Compuestos Similares
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional functional groups.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group but is used primarily in boronic acid chemistry.
Uniqueness: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |
Clave InChI |
VUUBLGHBBRHCQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


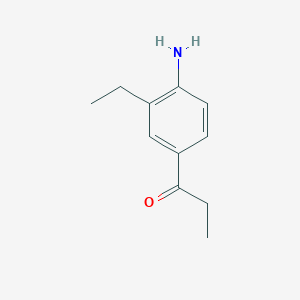
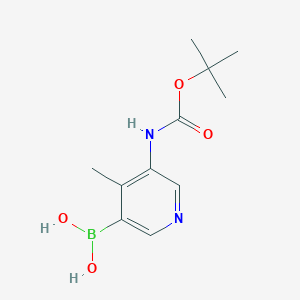

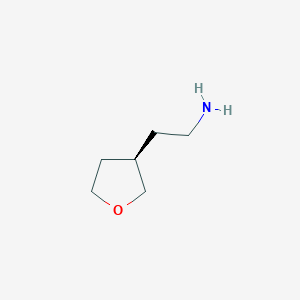
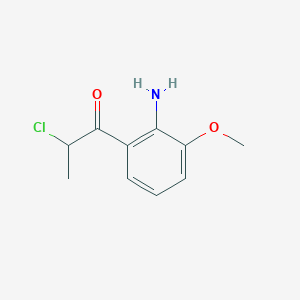
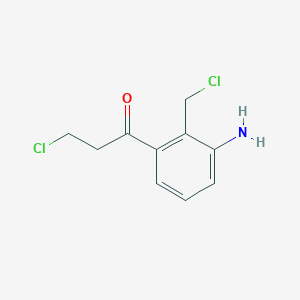
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)

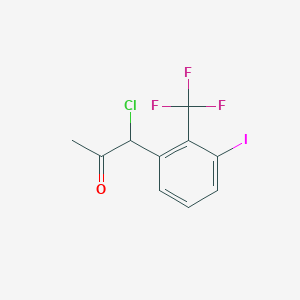

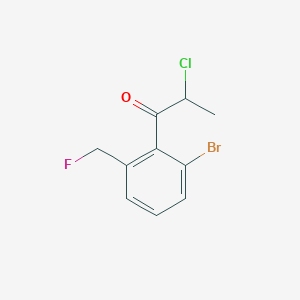
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

